

Spectral Properties of Sulfo ICG-Tetrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfo ICG-tetrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of Sulfo Indocyanine Green-tetrazine (**Sulfo ICG-tetrazine**) in various solvents. **Sulfo ICG-tetrazine** is a near-infrared (NIR) fluorescent probe that combines the excellent photophysical properties of a sulfonated indocyanine green core with the bioorthogonal reactivity of a tetrazine moiety. This combination makes it a powerful tool for a wide range of applications in biological imaging and drug development, particularly for targeted labeling and tracking of biomolecules.

Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.^[1] The sulfonation of the ICG core enhances its water solubility, making it more suitable for biological applications.^{[2][3]} The tetrazine group enables covalent attachment to molecules functionalized with a strained alkene, such as trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal bioorthogonal ligation strategy.^{[4][5]}

A key feature of many tetrazine-dye conjugates is the fluorogenic nature of the IEDDA reaction. The tetrazine moiety can quench the fluorescence of the appended dye, and this quenching is relieved upon reaction with a dienophile, leading to a significant increase in fluorescence

intensity.[6][7] This "turn-on" characteristic is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes.[6]

Spectral Properties in Different Solvents

The photophysical properties of **Sulfo ICG-tetrazine**, like other cyanine dyes, are influenced by the solvent environment.[8][9] The following table summarizes the key spectral parameters in commonly used solvents. The data is compiled from studies on ICG and its derivatives, and provides expected values for **Sulfo ICG-tetrazine**.

Solvent	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Fluorescence Quantum Yield (Φ_F)
Water	~780	~810	~156,000[10]	~0.05[9]
PBS (Phosphate-Buffered Saline)	~780	~810	Similar to Water	Similar to Water
DMSO (Dimethyl Sulfoxide)	~789[2]	~813[2]	~230,000[2]	~0.42[9]
Ethanol (EtOH)	~780	~810	~223,000[10]	~0.22[9]
Methanol (MeOH)	~780[11]	~810	Not Reported	Not Reported

Note: The exact spectral properties of **Sulfo ICG-tetrazine** may vary slightly depending on the specific isomer and purity. The tetrazine moiety may cause some quenching of the quantum yield compared to the parent Sulfo-ICG dye.

Experimental Protocols

Accurate determination of the spectral properties of **Sulfo ICG-tetrazine** is crucial for its effective use. Below are detailed methodologies for key experiments.

Measurement of UV-Vis Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of **Sulfo ICG-tetrazine**.

Materials:

- **Sulfo ICG-tetrazine**
- Spectrophotometric grade solvents (e.g., Water, PBS, DMSO, Ethanol)
- UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes

Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **Sulfo ICG-tetrazine** in DMSO.
- **Working Solution Preparation:** Prepare a series of dilutions of the stock solution in the desired solvent. The final concentrations should result in an absorbance reading between 0.1 and 1.0 at the λ_{max} to ensure linearity according to the Beer-Lambert law.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 600 nm to 900 nm.
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used for the dilutions and place it in the spectrophotometer. Record a baseline spectrum. This will be subtracted from the sample spectra.[\[12\]](#)
- **Sample Measurement:** Rinse the cuvette with the first sample dilution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum. Repeat for all dilutions.[\[12\]](#)
- **Data Analysis:**
 - Determine the wavelength of maximum absorbance (λ_{abs}).
 - Plot the absorbance at λ_{abs} against the concentration of the dilutions.

- Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$, according to the Beer-Lambert equation ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length (1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield of **Sulfo ICG-tetrazine**.

Materials:

- **Sulfo ICG-tetrazine** solutions from the absorption experiment (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
- A reference dye with a known quantum yield in the same solvent (e.g., a well-characterized cyanine dye).
- Fluorescence spectrophotometer.
- 1 cm path length quartz cuvettes.

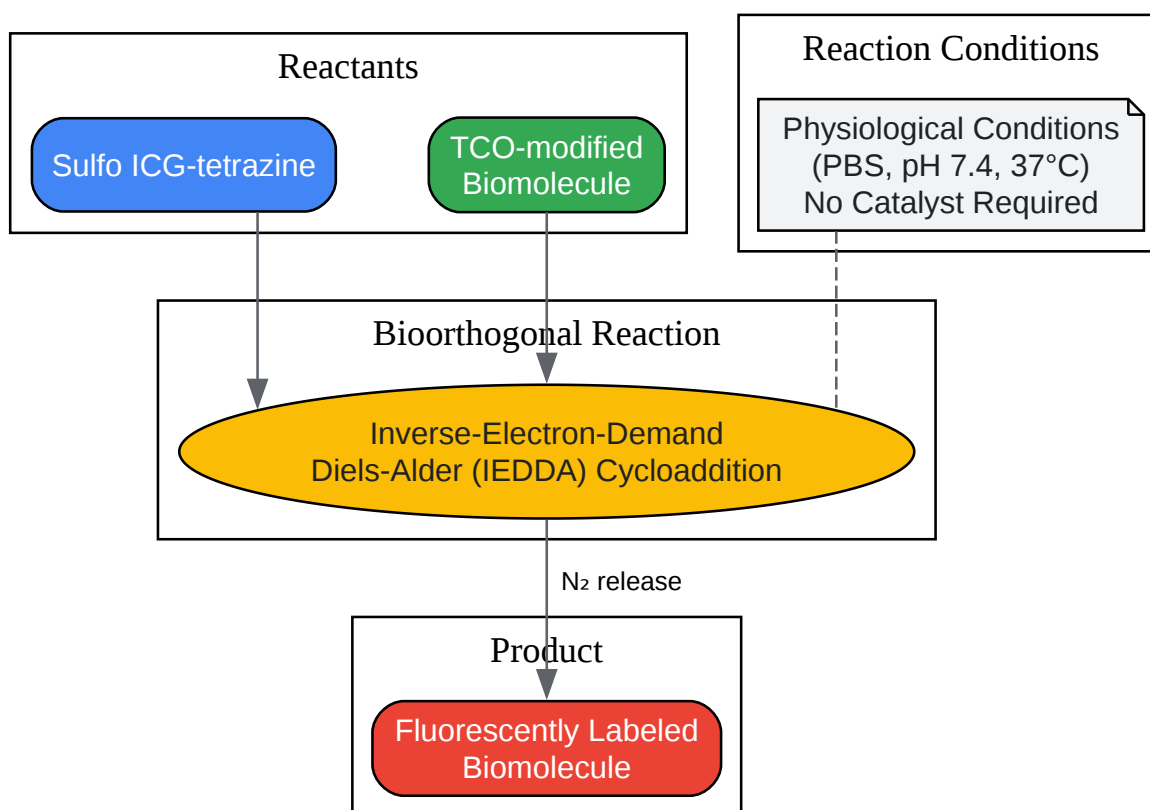
Procedure:

- **Spectrofluorometer Setup:** Turn on the instrument and allow the lamp to warm up. Set the excitation wavelength to the λ_{abs} determined from the absorption spectrum. Set the emission wavelength range to scan from the excitation wavelength +10 nm to 950 nm.
- **Reference Measurement:** Record the fluorescence emission spectrum of the reference dye.
- **Sample Measurement:** Record the fluorescence emission spectrum of the **Sulfo ICG-tetrazine** solution under the same experimental conditions (excitation wavelength, slit widths).
- **Data Analysis:**
 - Integrate the area under the emission curves for both the sample and the reference.

- The quantum yield (ΦF) can be calculated using the following equation: $\Phi F_{\text{sample}} = \Phi F_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ Where:
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.

Bioorthogonal Labeling Workflow

The primary application of **Sulfo ICG-tetrazine** is in bioorthogonal labeling. The workflow involves the reaction of the tetrazine-functionalized dye with a trans-cyclooctene (TCO)-modified biomolecule.

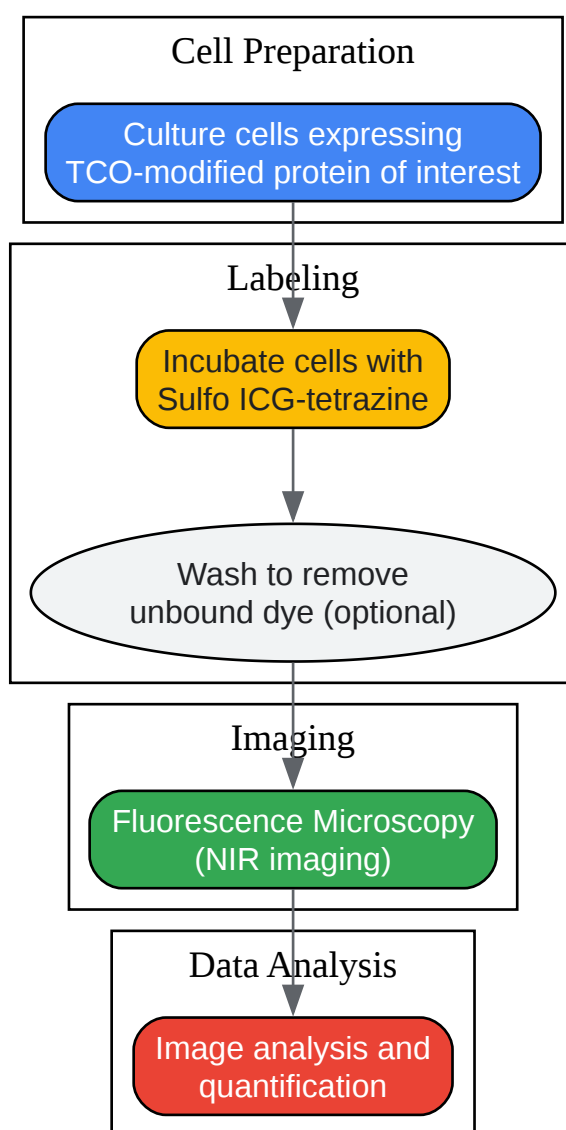


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Caption: Bioorthogonal labeling workflow using **Sulfo ICG-tetrazine** and a TCO-modified biomolecule.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for live-cell imaging using **Sulfo ICG-tetrazine**.



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Caption: Experimental workflow for live-cell imaging with **Sulfo ICG-tetrazine**.

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